molecular formula C12H10BrClN4O3 B10863341 2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10863341
M. Wt: 373.59 g/mol
InChI Key: WKCPCRONYCANHF-UHFFFAOYSA-N
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Description

2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a brominated pyridine ring and a chlorinated pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-bromopyridine with 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic frameworks .

Mechanism of Action

The mechanism of action of 2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The brominated pyridine and chlorinated pyrazole rings can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of brominated pyridine and chlorinated pyrazole rings, along with the oxoethyl group.

Properties

Molecular Formula

C12H10BrClN4O3

Molecular Weight

373.59 g/mol

IUPAC Name

[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl] 4-chloro-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H10BrClN4O3/c1-18-5-8(14)11(17-18)12(20)21-6-10(19)16-9-3-2-7(13)4-15-9/h2-5H,6H2,1H3,(H,15,16,19)

InChI Key

WKCPCRONYCANHF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)OCC(=O)NC2=NC=C(C=C2)Br)Cl

Origin of Product

United States

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